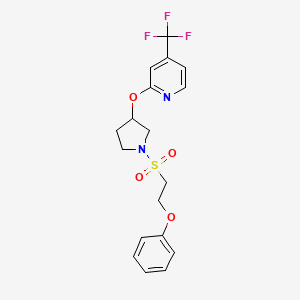![molecular formula C19H15F2N3O2S B2548166 2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 899759-24-1](/img/structure/B2548166.png)
2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide" is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the properties and synthesis of related acetamide derivatives.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multi-step reactions, starting from basic precursors such as benzoic acid, which is converted into intermediates like ethyl benzoate and benzohydrazide, and further transformed into the desired acetamide derivatives . For example, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, followed by crystallization using a toluene and methanol mixture . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the core structure.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. For instance, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using both experimental methods and theoretical calculations, revealing the stability of the molecule and the nature of charge transfer within it . Similarly, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was determined to be in the monoclinic space group with specific unit-cell parameters, and the presence of intramolecular hydrogen bonds was noted .
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be inferred from their molecular structure and electronic properties. The HOMO and LUMO analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide, for example, helps in understanding the charge transfer and potential sites for chemical reactions . Additionally, the intramolecular hydrogen bonds observed in the crystal structures of related compounds suggest that these interactions play a significant role in stabilizing the molecules and could influence their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The first hyperpolarizability of these compounds indicates their potential role in nonlinear optics . The crystal structures provide insights into the solid-state properties, such as the arrangement of molecules and the types of intermolecular interactions that occur, which can affect properties like solubility and melting point . The spectral characterization, including EI-MS, IR, and NMR, confirms the successful synthesis of these compounds and provides detailed information about their functional groups and molecular framework .
科学的研究の応用
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to the one , have demonstrated significant antioxidant activity. The study highlighted the effects of hydrogen bonding on the self-assembly process, revealing the potential of these compounds for developing antioxidant applications. The research presented two complexes, characterized by their coordination environments and supramolecular architectures, showcasing the intricacies of their molecular structures and interactions which contribute to their antioxidant capabilities (Chkirate et al., 2019).
Cytotoxic Activity
Sulfonamide derivatives, including those structurally akin to 2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide, have shown cytotoxic activity against various cancer cell lines. One study focused on the synthesis of novel sulfonamide derivatives and their in vitro anticancer activity against breast and colon cancer cell lines. The findings indicate a promising direction for developing anticancer therapies using structurally related compounds (Ghorab et al., 2015).
Antiepileptic Potential
The optimization of compounds structurally similar to the one in focus has led to the identification of promising anti-epileptic drug candidates. By modifying the polar group to improve the ADME profile, researchers have discovered broad-spectrum anti-convulsant activity in various models. This work underscores the potential of such compounds in developing treatments for epilepsy (Tanaka et al., 2019).
Antimicrobial Applications
The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, aimed at antimicrobial use, has explored the antimicrobial efficacy of structures related to 2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide. This research indicates the potential of such compounds in combating microbial infections, highlighting their role in the development of new antimicrobial agents (Darwish et al., 2014).
Anti-inflammatory Activity
Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which are structurally similar to the compound , has demonstrated significant anti-inflammatory activity. This opens avenues for the development of new anti-inflammatory treatments (Sunder et al., 2013).
特性
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c1-12-6-7-13(10-15(12)21)24-9-8-22-18(19(24)26)27-11-17(25)23-16-5-3-2-4-14(16)20/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXXOAMKIFPGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

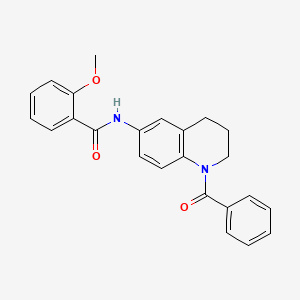
![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)
![3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-1-methylquinoxalin-2(1H)-one](/img/structure/B2548088.png)
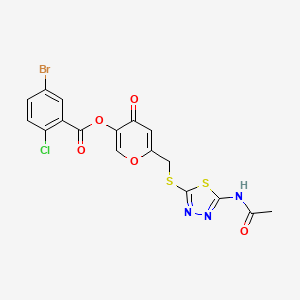
![3-(Aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/no-structure.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2548091.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2548092.png)

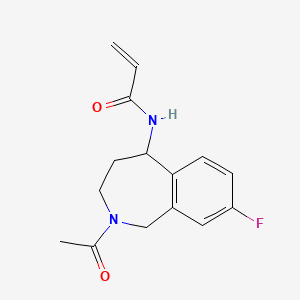
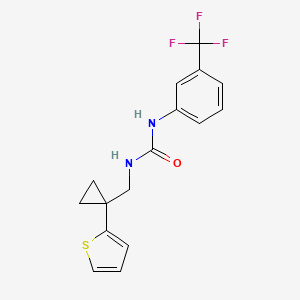
![N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide](/img/structure/B2548098.png)
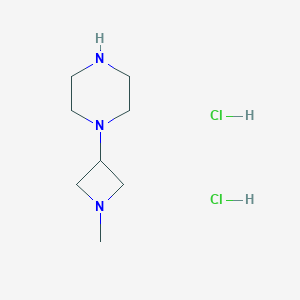
![N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine](/img/structure/B2548104.png)
